N-(3,4-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells and bacteria . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have a similar heterocyclic framework and are known for their anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine-2,4-dione derivatives: These derivatives are structurally related and have been studied for their potential therapeutic applications.
Overall, this compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H9Cl2N3O2S |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-11-5-4-9(7-12(11)19)20-15(23)13-8-10-16(25-13)21-14-3-1-2-6-22(14)17(10)24/h1-8H,(H,20,23) |
InChI Key |
OBUIYYDEAPWALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)N2C=C1 |
Origin of Product |
United States |
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